molecular formula C9H9ClFNO B7907396 3-(2-Chloro-6-fluorophenyl)propanamide

3-(2-Chloro-6-fluorophenyl)propanamide

Cat. No.: B7907396
M. Wt: 201.62 g/mol
InChI Key: LVKDFMVVXOGCHG-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)propanamide is an organic compound with the molecular formula C9H9ClFNO. It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a propanamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)propanamide typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable amine under controlled conditions. One common method involves the use of a reducing agent such as sodium borohydride to convert the aldehyde to the corresponding alcohol, followed by the reaction with an amide-forming reagent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Chloro-6-fluorophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and specificity. The amide group can participate in hydrogen bonding and other interactions that modulate the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloro-6-fluorophenyl)propanamide is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can significantly affect its chemical reactivity and biological activity. This distinct structure allows for unique interactions and applications compared to its analogs .

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,4-5H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKDFMVVXOGCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCC(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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